molecular formula C44H87NO5 B13365690 Bis(2-hexyldecyl) 4,4'-((4-hydroxybutyl)azanediyl)dibutanoate

Bis(2-hexyldecyl) 4,4'-((4-hydroxybutyl)azanediyl)dibutanoate

Cat. No.: B13365690
M. Wt: 710.2 g/mol
InChI Key: WHRSJLQLRQMTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, and sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The synthetic route can be summarized as follows:

    Condensation Reaction: 4-aminobutanol reacts with a lipid aldehyde.

    Reduction: Sodium triacetoxyborohydride is used to reduce the intermediate imines to the final amine product.

Chemical Reactions Analysis

Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced, although this is less common due to its already reduced state.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, where different substituents can replace the existing groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves its role in the formation of lipid nanoparticles. These nanoparticles encapsulate the mRNA, protecting it from degradation and facilitating its delivery into cells. Once inside the cells, the acidic environment of the endosome protonates the nitrogen atom in the compound, leading to the release of the mRNA into the cytoplasm . This process ensures the efficient delivery and expression of the mRNA, which is crucial for the vaccine’s efficacy.

Comparison with Similar Compounds

Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate is unique due to its specific structure and role in mRNA vaccine delivery. Similar compounds include:

These compounds highlight the uniqueness of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate in its specific application for mRNA vaccine delivery.

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

2-hexyldecyl 4-[[4-(2-hexyldecoxy)-4-oxobutyl]-(4-hydroxybutyl)amino]butanoate

InChI

InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-31-41(29-21-15-11-7-3)39-49-43(47)33-27-36-45(35-25-26-38-46)37-28-34-44(48)50-40-42(30-22-16-12-8-4)32-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3

InChI Key

WHRSJLQLRQMTFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCN(CCCCO)CCCC(=O)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.